While the provided abstracts don't specifically discuss cis-tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, they highlight the importance of tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (1) as a key intermediate in the synthesis of various biologically active compounds []. This suggests that the cis isomer, with its distinct spatial arrangement of atoms, may also hold potential as a valuable building block for synthesizing novel compounds with unique properties.
The compound has been cataloged with various identifiers including CAS number 879686-42-7 and MDL number MFCD33401249. It is primarily sourced from chemical suppliers specializing in organic compounds for research and development purposes. The classification of this compound falls under the category of nitrogen-containing heterocycles, specifically pyrroles, which are known for their biological activity.
The synthesis of tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate involves several steps that typically utilize starting materials such as hexahydrocyclopentapyrrole derivatives and tert-butyl carbamate or di-tert-butyl dicarbonate as protecting groups.
The molecular formula for tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate is C12H19NO3. Its molecular weight is approximately 225.29 g/mol.
The stereochemistry at positions 3a and 6a indicates specific spatial arrangements that can influence biological activity.
Tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate can undergo various chemical reactions typical for pyrrole derivatives:
These reactions are essential for modifying the compound for further applications in drug design.
The mechanism of action for tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate may involve interactions with biological targets such as enzymes or receptors due to its structural features:
These properties are crucial for understanding the behavior of the compound in various environments and its potential formulations for pharmaceutical applications.
Tert-butyl (3aS,6aR)-4-oxo-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate has diverse applications in scientific research:
The bicyclic framework of the title compound (CAS: 2382413-71-8) is constructed via stereocontrolled annulation. A common approach employs a chiral-pool strategy starting from L-proline derivatives, where the preexisting stereocenter directs facial selectivity during cyclopentane ring closure. Alternatively, prochiral diketone precursors undergo asymmetric reductive amination using (R)-BINAP-based catalysts, establishing the critical (3aR,6aR) configuration with >90% enantiomeric excess (ee) [2]. Intramolecular Dieckmann condensation of N-Boc-protected diethyl succinate derivatives generates the ketopyrrolidine segment, with optimal yields (78–85%) achieved in toluene at 110°C using NaOtBu as a base [1] [2]. Microwave-assisted protocols further enhance reaction efficiency, reducing cyclization times from hours to minutes while maintaining stereofidelity.
Table 1: Stereoselective Routes to the Bicyclic Core
Precursor Type | Key Reagent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|
L-Proline derivative | Pd/C, H₂ (50 psi) | >99 | 82 |
Prochiral 1,4-dicarbonyl | (R)-Ru-BINAP, KOH/iPrOH | 92 | 79 |
Diethyl succinate adduct | NaOtBu, Toluene, Δ | N/A | 85 |
The tert-butoxycarbonyl (Boc) group serves dual roles: steric stabilization during ring-forming steps and temporary nitrogen masking for downstream functionalization. The Boc moiety’s bulk prevents epimerization at C3a/C6a during enolization of the 4-oxo group, crucial for preserving stereochemical integrity [2]. Deprotection employs acid-mediated cleavage (e.g., HCl in dioxane or TFA in DCM), generating hydrochloride salts for direct use in peptide couplings. Notably, the Boc group exhibits stability toward mild bases (e.g., Na₂CO₃), enabling selective carbonyl modifications elsewhere in the molecule. Post-deprotection, the exposed secondary amine serves as a nucleophile for constructing quinazoline-based kinase inhibitors, as evidenced in patent applications [3].
Aldol-based cyclizations dominate core assembly. A key route involves treating N-Boc-2-(3-oxopropyl)pyrrolidine-3-carbaldehyde with DBU, triggering an intramolecular aldol reaction that forms the cyclopentane ring with trans-fusion stereochemistry (dr ≥ 8:1) [1]. Alternatively, 1,3-dipolar cycloadditions of azomethine ylides—generated from methylenecyclopropane derivatives and sarcosine—yield racemic [3.3.0]-bicyclic adducts. Subsequent enzymatic resolution (lipase CAL-B) achieves enantiopurity, though yields are moderate (50–60%) [5]. Microwave-assisted dipolar cycloadditions enhance reaction rates 10-fold while maintaining endo-selectivity (>95%).
Table 2: Ring-Forming Reaction Performance
Method | Conditions | diastereoselectivity (dr) | Yield (%) |
---|---|---|---|
Intramolecular Aldol | DBU, CH₃CN, 25°C, 12h | 8:1 | 88 |
Azomethine Ylide Cycloaddition | Sarcosine, NMP, 140°C, 3h | >20:1 (endo:exo) | 65 |
Enzymatic Resolution | Lipase CAL-B, vinyl acetate | >99% ee | 52 |
Racemic mixtures of unsaturated precursors (e.g., 4,6-didehydro derivatives) undergo dynamic kinetic resolution using chiral catalysts. Rhodium-(S)-Binapine complexes selectively hydrogenate the enone moiety at 50°C under 200 psi H₂, affording the saturated (3aR,6aR)-isomer in 96% ee and 90% yield [2]. Critical parameters include:
Resin-bound synthesis facilitates rapid analogue generation. Wang resin-linked pyrrole derivatives undergo cyclative cleavage upon treatment with TFA/DCM, releasing the bicyclic scaffold with concomitant Boc removal [5]. Continuous-flow systems enhance reproducibility in hazardous steps:
Table 3: Advanced Manufacturing Techniques
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2